(Fluoroethynyl)benzene
Description
(Fluoroethynyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with an ethynyl (C≡C) group bearing a fluorine atom. This structure combines the aromatic stability of benzene with the electronic effects of fluorine and the linear geometry of the ethynyl moiety. Fluorinated aromatic compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, lipophilicity, and metabolic resistance .
Properties
CAS No. |
52776-46-2 |
|---|---|
Molecular Formula |
C8H5F |
Molecular Weight |
120.12 g/mol |
IUPAC Name |
2-fluoroethynylbenzene |
InChI |
InChI=1S/C8H5F/c9-7-6-8-4-2-1-3-5-8/h1-5H |
InChI Key |
DEKXRBRDVIJGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CF |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
Notes:
- Fluorine Substitution: Compounds like Ethyl 5-bromo-2-fluorobenzoate and 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene demonstrate how fluorine enhances electronegativity and alters reactivity. (Fluoroethynyl)benzene likely shares these traits, with the ethynyl group further increasing molecular rigidity .
- Ethynyl vs. Ethyl Groups : Ethylbenzene, a simple alkyl-substituted benzene, lacks the electronic effects of fluorine or ethynyl groups. Its toxicity profile is well-documented, including respiratory and neurological effects .
Physicochemical Properties
While explicit data for this compound is unavailable, trends can be inferred:
- Boiling Points: Fluorinated aromatics generally exhibit higher boiling points than non-fluorinated analogs due to increased polarity. For example, Ethyl 5-bromo-2-fluorobenzoate likely has a higher boiling point than ethyl benzoate .
- Solubility : Fluorine and ethynyl groups reduce water solubility but enhance lipid solubility, making such compounds suitable for hydrophobic applications .
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